2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound that features an indole moiety, a pyridine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the use of a multicomponent reaction (MCR) involving indole-3-carbaldehyde, pyridine-3-amine, and an azide source under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and ensuring that the process is environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and ability to interact with biological macromolecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death . The compound’s indole and triazole moieties are crucial for binding to the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
3,5-Bis(1-imidazoly)pyridine: Used in the synthesis of coordination polymers with unique structural properties.
1,3-Bis(4′-carboxylatophenoxy)benzene: Another compound used in the synthesis of coordination polymers.
Uniqueness
2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is unique due to its combination of indole, pyridine, and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(8-13-9-20-17-6-2-1-5-16(13)17)21-10-14-12-24(23-22-14)15-4-3-7-19-11-15/h1-7,9,11-12,20H,8,10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXPOQUVDMDVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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